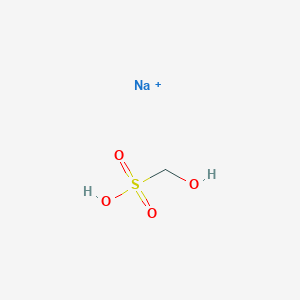
12alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid
Descripción general
Descripción
12alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid, also known as 12alpha-HOCA, is a naturally occurring bile acid found in humans and other mammals. It is synthesized in the liver and is a major component of the bile acid pool. 12alpha-HOCA plays an important role in fat digestion and absorption, as well as in the regulation of cholesterol and glucose metabolism. It is also involved in the regulation of the immune system and plays a role in the development and progression of certain diseases.
Aplicaciones Científicas De Investigación
Bile Acid Biosynthesis Research : It's used in studies on bile acid biosynthesis, specifically for understanding side chain cleavage (Kurosawa et al., 2001).
Identification of Metabolites : Its synthesis aids in identifying trihydroxy acidic metabolites derived from beta-sitosterol, expanding our knowledge of bile acid metabolites (Shalon & Elliott, 1976).
Blood-Brain Barrier Permeability : Sodium 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate, a related compound, is shown to promote blood-brain barrier permeability. This affects the uptake and action of certain drugs, such as quinine and morphine, and can influence sleep duration (Mikov et al., 2004).
Compound Identification and Structure Elucidation : The isolation of this acid has been instrumental in identifying new compounds and elucidating the structure of known compounds (Al-Aboudi et al., 2009).
Cholestasis Research : This bile acid is found in cholestasis, indicating the existence of additional bile acid metabolism pathways (Summerfield, Billing, & Shackleton, 1976).
Novel Bile Acid Discovery : It's identified as a new type of bile salt in certain animal species, expanding the understanding of bile acid diversity in different organisms (Haslewood & Tökes, 1972).
Cytochrome P450 Enzymes Study : Research has been conducted on how hepatic cytochrome P450 enzymes, like CYP3A4, catalyze the biotransformation of bile acids, which aids in understanding their detoxification and elimination processes (Deo & Bandiera, 2008).
Chemical Research Applications : Ester-linked lithocholic acid dimers, derived from similar bile acids, are synthesized for their diverse properties, useful in various chemical research contexts (Nahar & Turner, 2003).
Peroxisomal Bile Acid Formation : It's involved in research on bile acid formation in peroxisomes through the cleavage of side chains of CoA esters (Bun-ya et al., 1998).
Mecanismo De Acción
Target of Action
3-Oxodeoxycholic acid, also known as 12alpha-Hydroxy-3-oxo-5beta-cholanoic acid or 12alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid, is a secondary bile acid . It is a metabolite of deoxycholic acid in Clostridium perfringens, a bacteria found in the intestines of mammals
Mode of Action
It is suggested that bacterial epimerization of the 3 hydroxy (3 oh) group occurs through 3 oxo intermediates .
Biochemical Pathways
3-Oxodeoxycholic acid is involved in the biosynthesis of iso-bile acids, a prominent class of microbiota-derived bile acids . This pathway detoxifies deoxycholic acid and thus favors the growth of the keystone genus Bacteroides . The gut microbiota metabolizes bile acids to generate secondary bile acids, such as lithocholic acid (LCA), deoxycholic acid (DCA), and their derivatives .
Pharmacokinetics
It is known that this compound is a solid and is slightly soluble in chloroform and methanol .
Result of Action
It is known that various secondary bile acids, possibly including 3-oxodeoxycholic acid, are ligands for the farnesoid x receptor (fxr), the liver x receptor (lxr), the g protein–coupled receptor tgr5 and the vitamin d receptor and initiate a variety of signaling cascades relevant to metabolic and hepatic diseases .
Action Environment
The action of 3-oxodeoxycholic acid is influenced by the environment in the intestines of mammals, where it is produced by C. perfringens . The composition of the gut microbiota can be changed due to environmental factors such as diet and antibiotic intake . These changes can potentially influence the production and action of 3-oxodeoxycholic acid.
Safety and Hazards
Safety measures for handling 12alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-oxodeoxycholic acid plays a significant role in biochemical reactions. It serves as a ligand for two significant nuclear receptors, FXR and LXR . These receptors are transcription factors responsible for regulating the expression of specific genes associated with vital metabolic processes .
Cellular Effects
When 3-oxodeoxycholic acid binds to FXR and LXR, it triggers their activation, initiating a series of molecular events . As a result, genes involved in cholesterol, bile acid, and glucose metabolism undergo upregulation, meaning their expression is increased . Simultaneously, genes associated with inflammation and lipid metabolism experience downregulation, leading to a decrease in their expression .
Molecular Mechanism
The molecular mechanism of 3-oxodeoxycholic acid involves orchestrating a cascade of gene regulation, influencing critical metabolic pathways . The activation of these nuclear receptors by the compound leads to the enhancement of cholesterol, bile acid, and glucose metabolism, while concurrently suppressing inflammation and lipid metabolism-related genes .
Propiedades
IUPAC Name |
(4R)-4-[(5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-15,17-21,26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,17+,18-,19+,20+,21+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUMZOAFCDOTRW-OVEHVULHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(=O)C4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4185-01-7 | |
| Record name | (5β,12α)-12-Hydroxy-3-oxocholan-24-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4185-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxodeoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-OXODEOXYCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID36RLU01B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 12alpha-hydroxy-3-oxo-5beta-cholan-24-oic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062742 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















